molecular formula C13H18O B13579073 (1-(3,5-Dimethylbenzyl)cyclopropyl)methanol

(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol

Cat. No.: B13579073
M. Wt: 190.28 g/mol
InChI Key: HUOCVLZVLVWNAD-UHFFFAOYSA-N
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Description

(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C13H18O It features a cyclopropyl group attached to a methanol moiety, with a 3,5-dimethylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanol typically involves the reaction of 3,5-dimethylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: (1-(3,5-Dimethylbenzyl)cyclopropyl)carboxylic acid.

    Reduction: (1-(3,5-Dimethylbenzyl)cyclopropyl)methane.

    Substitution: 4-nitro-(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol.

Scientific Research Applications

(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can induce strain in molecular structures, affecting their reactivity and interactions. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylcyclopropyl)methanol
  • (1-(4-Methylbenzyl)cyclopropyl)methanol
  • (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol

Uniqueness

(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol is unique due to the presence of two methyl groups on the benzyl ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding interactions, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

[1-[(3,5-dimethylphenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C13H18O/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7,14H,3-4,8-9H2,1-2H3

InChI Key

HUOCVLZVLVWNAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2(CC2)CO)C

Origin of Product

United States

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